Cas no 890014-40-1 (3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine)

3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine structure
890014-40-1 structure
Product Name:3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine
CAS-nummer:890014-40-1
MF:C12H15N3
MW:201.267602205276
CID:706532
PubChem ID:4737034
Update Time:2025-06-08

3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine,3-ethyl-1-methyl-4-phenyl-
    • 5-ethyl-2-methyl-4-phenylpyrazol-3-amine
    • EN300-1148645
    • FT-0729757
    • DTXSID90406113
    • 890014-40-1
    • MB03768
    • MDL: MFCD06255253
    • Inchi: 1S/C12H15N3/c1-3-10-11(12(13)15(2)14-10)9-7-5-4-6-8-9/h4-8H,3,13H2,1-2H3
    • InChI-sleutel: VVYDMJNSRDLPRN-UHFFFAOYSA-N
    • LACHT: N1(C)C(=C(C2C=CC=CC=2)C(CC)=N1)N

Berekende eigenschappen

  • Exacte massa: 201.126597491g/mol
  • Monoisotopische massa: 201.126597491g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 201
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 43.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.12
  • Kookpunt: 373°C at 760 mmHg
  • Vlampunt: 179.4°C
  • Brekindex: 1.599

3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine Prijsmeer >>

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Enamine
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